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Compound of Interest

Compound Name:
N,N-Dimethyl-3-(piperidin-3-

yl)propanamide

Cat. No.: B174542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthetic pathway for the preparation

of N,N-Dimethyl-3-(piperidin-3-yl)propanamide, a valuable building block in medicinal

chemistry and drug discovery. The synthesis is presented in a three-step sequence

commencing with the commercially available 3-(piperidin-3-yl)propanoic acid. The pathway

involves the protection of the piperidine nitrogen, followed by amidation of the carboxylic acid,

and concluding with the removal of the protecting group.

Synthesis Pathway Overview
The synthesis of N,N-Dimethyl-3-(piperidin-3-yl)propanamide is achieved through the

following three key transformations:

N-Boc Protection: The secondary amine of the piperidine ring in 3-(piperidin-3-yl)propanoic

acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the

subsequent amidation step.

Amidation: The carboxylic acid of the N-Boc protected intermediate is coupled with

dimethylamine using a standard peptide coupling reagent to form the desired amide bond.

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final

product, N,N-Dimethyl-3-(piperidin-3-yl)propanamide.
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3-(Piperidin-3-yl)propanoic acid Step 1: N-Boc Protection
(Boc)2O, Base N-Boc-3-(piperidin-3-yl)propanoic acid Step 2: Amidation

Dimethylamine, Coupling Agent
N-Boc-N,N-Dimethyl-3-

(piperidin-3-yl)propanamide
Step 3: Deprotection

Acid (e.g., TFA)
N,N-Dimethyl-3-

(piperidin-3-yl)propanamide

Click to download full resolution via product page

Caption: Overall synthetic workflow for N,N-Dimethyl-3-(piperidin-3-yl)propanamide.

Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-3-(2-
carboxyethyl)piperidine (N-Boc-3-(piperidin-3-
yl)propanoic acid)
This procedure outlines the protection of the piperidine nitrogen with a Boc group.

Materials:
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Reagent
Molar Mass ( g/mol
)

Quantity (mmol) Mass/Volume

3-(Piperidin-3-

yl)propanoic acid
157.21 10.0 1.57 g

Di-tert-butyl

dicarbonate (Boc)₂O
218.25 11.0 2.40 g

Sodium Bicarbonate

(NaHCO₃)
84.01 30.0 2.52 g

Dioxane - - 20 mL

Water - - 20 mL

Ethyl Acetate - - As needed

1 M Hydrochloric Acid

(HCl)
- - As needed

Brine - - As needed

Anhydrous

Magnesium Sulfate

(MgSO₄)

- - As needed

Procedure:

To a solution of 3-(piperidin-3-yl)propanoic acid (10.0 mmol) in a mixture of dioxane (20 mL)

and water (10 mL), add sodium bicarbonate (30.0 mmol).

Stir the mixture at room temperature until the starting material dissolves.

Add a solution of di-tert-butyl dicarbonate (11.0 mmol) in dioxane (10 mL) dropwise to the

reaction mixture.

Stir the reaction at room temperature overnight.

Remove the dioxane under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with water (50 mL) and brine (50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to afford the title compound as a colorless oil or white solid.

Expected Yield: 90-98%

Step 2: Synthesis of tert-butyl 3-(3-(dimethylamino)-3-
oxopropyl)piperidine-1-carboxylate
This step involves the amidation of the carboxylic acid with dimethylamine.

Materials:
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Reagent
Molar Mass ( g/mol
)

Quantity (mmol) Mass/Volume

1-(tert-

butoxycarbonyl)-3-(2-

carboxyethyl)piperidin

e

257.34 10.0 2.57 g

Dimethylamine (2 M

solution in THF)
45.08 12.0 6.0 mL

1-Ethyl-3-(3-

dimethylaminopropyl)c

arbodiimide (EDC)

191.70 12.0 2.30 g

1-

Hydroxybenzotriazole

(HOBt)

135.13 12.0 1.62 g

N,N-

Diisopropylethylamine

(DIPEA)

129.24 20.0 3.48 mL

Dichloromethane

(DCM)
- - 50 mL

Saturated aqueous

Sodium Bicarbonate

(NaHCO₃) solution

- - As needed

Brine - - As needed

Anhydrous Sodium

Sulfate (Na₂SO₄)
- - As needed

Procedure:

Dissolve 1-(tert-butoxycarbonyl)-3-(2-carboxyethyl)piperidine (10.0 mmol) in

dichloromethane (50 mL).

Add EDC (12.0 mmol) and HOBt (12.0 mmol) to the solution.[1][2][3][4]
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Stir the mixture at room temperature for 15 minutes.

Add dimethylamine (2 M solution in THF, 12.0 mmol) followed by DIPEA (20.0 mmol).[5]

Stir the reaction mixture at room temperature overnight.

Wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine

(30 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl

acetate/hexanes gradient) to yield the desired product.

Expected Yield: 75-90%

Step 3: Synthesis of N,N-Dimethyl-3-(piperidin-3-
yl)propanamide
This final step involves the deprotection of the Boc group to yield the target compound.

Materials:
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Reagent
Molar Mass ( g/mol
)

Quantity (mmol) Mass/Volume

tert-butyl 3-(3-

(dimethylamino)-3-

oxopropyl)piperidine-

1-carboxylate

284.41 10.0 2.84 g

Trifluoroacetic acid

(TFA)
114.02 - 10 mL

Dichloromethane

(DCM)
- - 10 mL

Saturated aqueous

Sodium Bicarbonate

(NaHCO₃) solution

- - As needed

Dichloromethane

(DCM)
- - As needed

Brine - - As needed

Anhydrous Sodium

Sulfate (Na₂SO₄)
- - As needed

Procedure:

Dissolve tert-butyl 3-(3-(dimethylamino)-3-oxopropyl)piperidine-1-carboxylate (10.0 mmol) in

dichloromethane (10 mL).

Cool the solution to 0 °C in an ice bath.

Add trifluoroacetic acid (10 mL) dropwise to the solution.[6][7][8]

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by TLC.

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and

DCM.
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Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous NaHCO₃

solution until the aqueous layer is basic.

Separate the organic layer and wash with brine (30 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain the final product, N,N-Dimethyl-3-(piperidin-3-yl)propanamide.

Expected Yield: 90-99%

Quantitative Data Summary
Step

Product
Name

Starting
Material

Yield (%) Purity (%)
Analytical
Method

1

1-(tert-

butoxycarbon

yl)-3-(2-

carboxyethyl)

piperidine

3-(Piperidin-

3-

yl)propanoic

acid

90-98 >95 NMR, LC-MS

2

tert-butyl 3-

(3-

(dimethylami

no)-3-

oxopropyl)pip

eridine-1-

carboxylate

1-(tert-

butoxycarbon

yl)-3-(2-

carboxyethyl)

piperidine

75-90 >95 NMR, LC-MS

3

N,N-

Dimethyl-3-

(piperidin-3-

yl)propanami

de

tert-butyl 3-

(3-

(dimethylami

no)-3-

oxopropyl)pip

eridine-1-

carboxylate

90-99 >98
NMR, LC-

MS, HPLC

Logical Relationship Diagram
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Synthesis Initialization

Protection Stage

Amide Formation

Final Deprotection

Start with Commercially Available
3-(Piperidin-3-yl)propanoic acid

Protect Piperidine Nitrogen
(Boc Protection)

Verify Structure of
N-Boc Intermediate

Couple with Dimethylamine
(Amidation)

Confirm Amide Bond Formation

Remove Boc Group
(Acidic Cleavage)

Isolate and Purify Final Product:
N,N-Dimethyl-3-(piperidin-3-yl)propanamide

Click to download full resolution via product page

Caption: Logical flow of the synthesis and verification process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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